tris(pentafluoroethyl)phosphine Oxide
Description
Tris(pentafluoroethyl)phosphine oxide (C₆F₅CH₂)₃P=O is a fluorinated organophosphorus compound characterized by three pentafluoroethyl (C₂F₅) groups bonded to a central phosphorus atom, which is further oxidized to form a phosphine oxide (P=O) moiety. The strong electron-withdrawing nature of the pentafluoroethyl substituents significantly enhances the Lewis acidity of the phosphorus center, making it a potent ligand in coordination chemistry and catalysis . Its high thermal stability and resistance to hydrolysis are attributed to the perfluorinated alkyl chains, which also confer hydrophobicity and solubility in fluorinated solvents .
Properties
CAS No. |
58431-32-6 |
|---|---|
Molecular Formula |
C6F15OP |
Molecular Weight |
404.01 g/mol |
IUPAC Name |
1-[bis(1,1,2,2,2-pentafluoroethyl)phosphoryl]-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C6F15OP/c7-1(8,9)4(16,17)23(22,5(18,19)2(10,11)12)6(20,21)3(13,14)15 |
InChI Key |
GFEQDHMENQAHKI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)P(=O)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Tris(pentafluorophenyl)phosphine Oxide (C₆F₅)₃P=O
- Structural Differences : Replaces pentafluoroethyl groups with pentafluorophenyl (C₆F₅) aromatic rings. The aromatic system delocalizes electron density, reducing Lewis acidity compared to the alkylated analog .
- Physical Properties :
- Applications : Used in uranium extraction and as a stabilizing ligand in transition-metal catalysis due to its moderate electron-withdrawing capacity .
Trioctylphosphine Oxide (TOPO, (C₈H₁₇)₃P=O)
- Structural Differences : Features long alkyl chains (C₈H₁₇), imparting lipophilicity but lacking fluorination.
- Physical Properties: Solubility: Highly soluble in nonpolar solvents (e.g., hexane) but insoluble in water . Lewis Acidity: Weaker than fluorinated analogs due to electron-donating alkyl groups.
- Applications: Widely used in solvent extraction of metal ions (e.g., uranium, lanthanides) and nanoparticle synthesis .
Trimethylphosphine Oxide ((CH₃)₃P=O)
- Structural Differences : Simplest alkylated phosphine oxide with methyl groups.
- Physical Properties :
- Applications: Limited to small-molecule catalysis and as a precursor in organic synthesis .
Key Comparative Data Table
| Property | This compound | Tris(pentafluorophenyl)phosphine Oxide | Trioctylphosphine Oxide (TOPO) | Trimethylphosphine Oxide |
|---|---|---|---|---|
| Molecular Formula | (C₂F₅)₃P=O | (C₆F₅)₃P=O | (C₈H₁₇)₃P=O | (CH₃)₃P=O |
| P=O Bond Length (Å) | ~1.49 (estimated) | 1.476 | 1.50 | 1.485 |
| Melting Point (°C) | ~150–160 (predicted) | 215–217 | 58–60 | 98–100 |
| Solubility | Fluorinated solvents | Toluene, DCM | Hexane, chloroform | Water, polar solvents |
| Lewis Acidity | High | Moderate | Low | Very low |
| Primary Applications | High-temperature catalysis | Uranium extraction | Metal ion extraction | Organic synthesis |
Research Findings and Functional Insights
- Electronic Effects : Fluorinated substituents (C₂F₅, C₆F₅) increase the electrophilicity of the P=O group, enhancing coordination to metal centers. This property is critical in catalytic systems requiring strong metal-ligand interactions .
- Thermal Stability : this compound exhibits superior thermal stability (>300°C) compared to TOPO (<200°C) due to the robustness of C-F bonds .
- Hydrolytic Resistance : The perfluorinated structure resists hydrolysis, unlike TOPO, which degrades in acidic aqueous environments .
Preparation Methods
Reaction Mechanism and General Protocol
The contemporary synthesis involves the reaction of tris(pentafluoroethyl)difluorophosphorane () with metal oxides or carbonates. The general equation is:
where represents a metal oxide (e.g., MgO, CaO). This method eliminates flammable by-products, instead generating inert metal fluorides like magnesium fluoride ().
Key Steps:
-
Drying of Metal Oxide : Metal oxides (e.g., MgO) are pre-dried at 125°C under vacuum to remove moisture.
-
Reaction Setup : The phosphorane is added to the metal oxide under inert conditions, with stirring at elevated temperatures (e.g., 90°C).
-
Product Isolation : The product is condensed into a cold trap under vacuum, followed by distillation to separate unreacted starting material.
Catalytic and Substrate Scope
The method accommodates diverse metal oxides, including alkaline-earth metals (MgO, CaO), transition metals (ZnO, CuO), and post-transition metals (HgO). Magnesium oxide is particularly effective, achieving yields up to 92% under optimized conditions.
Optimization of Reaction Conditions
Temperature and Time Dependence
Reaction efficiency is highly sensitive to temperature and duration. For example:
| Temperature | Time | Yield | Purity |
|---|---|---|---|
| Room Temperature | 48 hours | 80% | 85% |
| 90°C | 96 hours | 92% | >99% |
| 90°C | 53 hours | 85% | 85% (with 15% starting material) |
Elevated temperatures (90°C) enhance reaction rates and completeness, though prolonged heating beyond 96 hours offers diminishing returns. Shorter durations (e.g., 53 hours) may necessitate distillation to recover unreacted .
Solvent and Stoichiometry
The reaction is typically conducted without solvents, simplifying purification. A 1:1 molar ratio of phosphorane to metal oxide is optimal, minimizing excess reagent waste.
Purification and By-product Management
Distillation Techniques
Crude product mixtures containing residual are purified via fractional distillation under reduced pressure. This step isolates this compound with >99% purity while enabling reuse of unreacted starting material.
By-product Utilization
The formation of or as by-products is advantageous, as these compounds are non-toxic and find applications in ceramics and metallurgy. This contrasts sharply with earlier methods that generated hazardous silanes.
Industrial Scalability and Applications
Scalability
The metal oxide method is highly scalable, with demonstrated yields exceeding 90% in multi-gram syntheses. The absence of flammable by-products and the recyclability of unreacted phosphorane reduce operational costs, making it viable for industrial production.
Applications
-
Catalysis : The electron-withdrawing pentafluoroethyl groups enhance the Lewis acidity of phosphorus, making the compound a candidate for catalytic applications.
-
Materials Science : Its thermal stability and low reactivity suit it for use in high-performance polymers and coatings.
Characterization and Quality Control
Q & A
Q. What challenges arise in using this compound in air-sensitive reactions, and how can they be mitigated?
- Methodology : The compound’s sensitivity to moisture/oxygen necessitates strict inert conditions (e.g., Schlenk lines, gloveboxes). Pre-treatment of solvents (e.g., molecular sieves) and reagents (e.g., degassing) minimizes decomposition. Real-time monitoring via Raman spectroscopy ensures reaction integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
